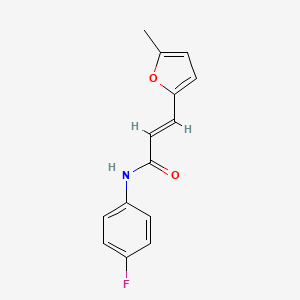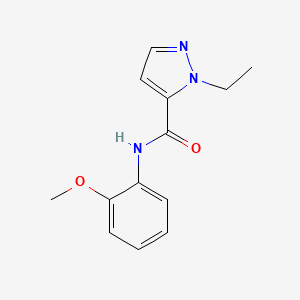
N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide, also known as FFA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. FFA is a white crystalline powder with a molecular formula of C15H12FNO2 and a molecular weight of 261.26 g/mol.
作用机制
N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide exerts its anti-cancer effects through multiple mechanisms. One of the main mechanisms is the inhibition of the Akt/mTOR signaling pathway, which is responsible for cell survival and proliferation. N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has also been found to inhibit the NF-kB signaling pathway, which is involved in inflammation and cancer development. In addition, N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has been found to have various biochemical and physiological effects. Studies have shown that N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide can modulate the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis. N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has also been found to reduce inflammation and oxidative stress in animal models of disease. In addition, N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide can be toxic at high concentrations, which requires careful handling and disposal.
未来方向
There are many potential future directions for research on N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide. One area of interest is the development of N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide-based drugs for cancer treatment. Studies have shown that N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide can enhance the efficacy of chemotherapy drugs and reduce their side effects. Another area of interest is the use of N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide in agriculture, as it has been shown to have anti-fungal and anti-bacterial properties. Finally, N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has potential applications in materials science, such as the development of new polymers and coatings.
合成方法
N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 4-fluoroacetophenone with furfural in the presence of a base catalyst. The resulting intermediate is then reacted with acryloyl chloride to form N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide. This synthesis method has been optimized to improve yield and purity of N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide.
科学研究应用
N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has been extensively studied for its potential applications in medicine, particularly in cancer research. Studies have shown that N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide can inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has been found to induce apoptosis in cancer cells by activating the caspase pathway, which is responsible for cell death. N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.
属性
IUPAC Name |
(E)-N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-10-2-7-13(18-10)8-9-14(17)16-12-5-3-11(15)4-6-12/h2-9H,1H3,(H,16,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYORHNREQTXMS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5772916.png)
![N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5772920.png)

![[5-ethyl-2-(ethylthio)-3-thienyl]methanol](/img/structure/B5772929.png)
![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5772937.png)

![2-[(4-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5772977.png)
![3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5772984.png)
![N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5772996.png)
